molecular formula C12H10FIN2O2 B8408673 ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8408673
M. Wt: 360.12 g/mol
InChI Key: DFALJHVNKWSOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10FIN2O2 and its molecular weight is 360.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10FIN2O2

Molecular Weight

360.12 g/mol

IUPAC Name

ethyl 1-(3-fluorophenyl)-5-iodopyrazole-4-carboxylate

InChI

InChI=1S/C12H10FIN2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3

InChI Key

DFALJHVNKWSOSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (518 mg, 2.08 mmol) was suspended in acetonitrile (5 mL) at ambient temperature. Diiodomethane (675 μL, 8.38 mmol) was added followed by isopentyl nitrite (565 μL, 4.21 mmol). The reaction was heated at 50° C. for one hour and was then partitioned between water and ethyl acetate. The aqueous layer was extracted twice more with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate. After removal of solvents under reduced pressure, the crude material was purified using silica gel column chromatography (10-25% ethyl acetate in hexanes) to afford ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (589 mg, 1.64 mmol, 79% yield).
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step Two
Quantity
565 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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